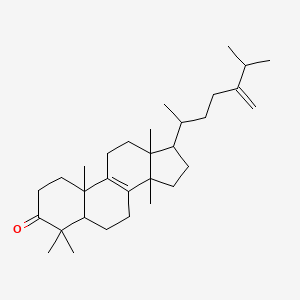
Magnesium, bromo(2,6-difluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo(2,6-difluorophenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(2,6-difluorophenyl)- typically involves the reaction of 2,6-difluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction can be represented as follows:
2,6-Difluorobromobenzene+Mg→Magnesium, bromo(2,6-difluorophenyl)-
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified by distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether or THF.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of bases such as potassium carbonate.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
Magnesium, bromo(2,6-difluorophenyl)- is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex molecules for drug development.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of Magnesium, bromo(2,6-difluorophenyl)- involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo(2,4-difluorophenyl)
- Magnesium, bromo(3,5-difluorophenyl)
- Magnesium, bromo(2,6-dichlorophenyl)
Uniqueness
Magnesium, bromo(2,6-difluorophenyl)- is unique due to the specific positioning of the fluorine atoms, which can affect the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where selectivity and specific reactivity are required.
Propiedades
Fórmula molecular |
C6H3BrF2Mg |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
magnesium;1,3-difluorobenzene-2-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
OHLKGNHTVDUIJV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


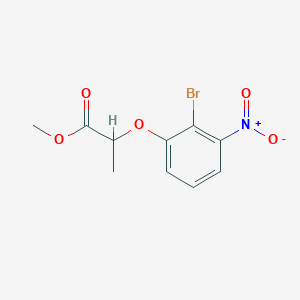
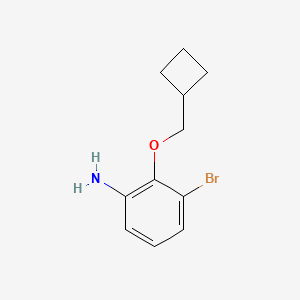
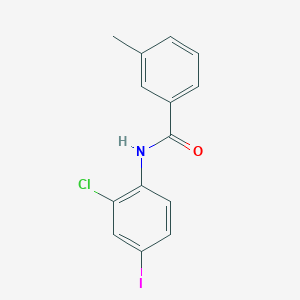
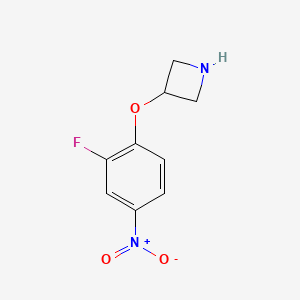


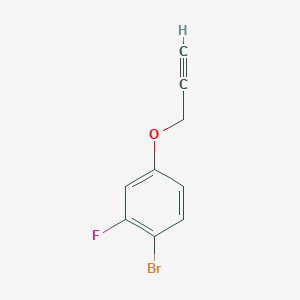
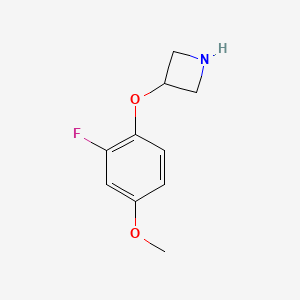
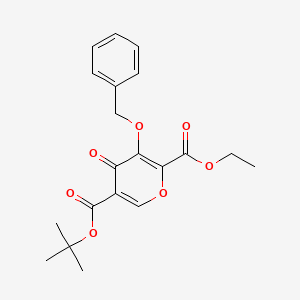

![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
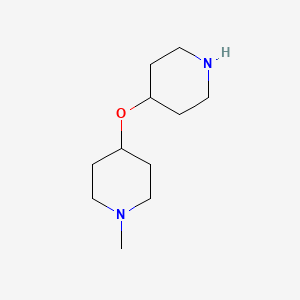
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
